Cephalexin hydrochloride anhydrous

Description

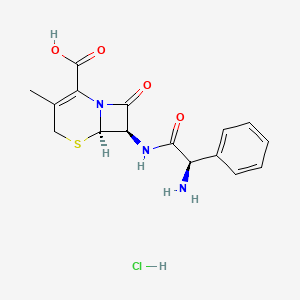

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S.ClH/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H/t10-,11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBUIZREQYVRSY-CYJZLJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208400 | |

| Record name | Cephalexin hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59695-59-9 | |

| Record name | Cephalexin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059695599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalexin hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHALEXIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH006XJI3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Derivatization and Ligand Chemistry

Synthesis of Schiff Base Derivatives

The synthesis of Schiff bases from cephalexin (B21000) involves the condensation reaction between the primary amino group of the cephalexin molecule and a carbonyl compound, typically an aldehyde or a ketone. This reaction creates an azomethine or imine group (-C=N-), fundamentally altering the structure and chemical properties of the parent antibiotic.

The general procedure involves refluxing cephalexin with a selected carbonyl compound in a suitable solvent, such as ethanol (B145695). asianpubs.org The formation of the Schiff base is often visually indicated by a change in the color of the solution and can be confirmed through spectroscopic methods. asianpubs.org For instance, the reaction of cephalexin with sugars like D-glucose and D-xylose is performed by refluxing the reactants to allow the amino group of the antibiotic to react with the aldehydic group of the sugar. asianpubs.org Similarly, novel Schiff bases have been synthesized through the condensation of cephalexin with isatin (B1672199) and sulphathiazole. researchgate.netnih.gov In the case of sulphathiazole, the resulting Schiff base ligand was characterized by various spectral techniques, including IR, ¹H NMR, and mass spectrometry. nih.gov

The synthesis of these derivatives is a critical first step in creating more complex molecules, as these Schiff bases serve as versatile ligands for coordination with metal ions. stmjournals.in

Table 1: Examples of Cephalexin Schiff Base Synthesis This table is interactive. You can sort and filter the data.

| Carbonyl Reactant | Resulting Ligand Type | Solvent | Method | Reference |

|---|---|---|---|---|

| Sulphathiazole | Schiff Base (HL) | Methanol (B129727) | Condensation | nih.gov |

| Isatin | Schiff Base | Ethanol | Reflux (70°C) | researchgate.net |

| D-Glucose | Schiff Base | Not Specified | Reflux | asianpubs.org |

| D-Xylose | Schiff Base | Not Specified | Reflux | asianpubs.org |

| 1,2-diaminobenzene | Schiff Base (HL) | Methanol | Reaction | tandfonline.com |

Complexation with Transition Metal Ions

Both cephalexin and its Schiff base derivatives can act as ligands, donating electron pairs to form coordination complexes with various transition metal ions. This complexation significantly modifies the pharmacological and toxicological properties of the parent drug. tandfonline.comresearchgate.net

The synthesis of these metal complexes generally involves reacting the ligand (cephalexin or its Schiff base derivative) with a metal salt, often a chloride or acetate (B1210297) salt of the transition metal, in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). asianpubs.orgresearchgate.nettandfonline.com The resulting complexes are typically colored, non-hygroscopic solids that are stable at room temperature. asianpubs.org

A range of transition metal ions have been used to form complexes, including Manganese (II), Cobalt (II), Nickel (II), Copper (II), Zinc (II), Cadmium (II), and Mercury (II). tandfonline.comtandfonline.com Spectroscopic and physicochemical methods are crucial for characterizing these new compounds.

Infrared (IR) and ¹H NMR Spectroscopy are used to determine how the ligand binds to the metal ion. Studies suggest that cephalexin often behaves as a monoanionic tridentate ligand in these complexes. tandfonline.comtandfonline.com

Elemental Analysis helps in determining the empirical formula and stoichiometry of the complexes. For example, complexes with a general formula of [M(cepha)Cl]·nH₂O and M(L)₂ (where L is the Schiff base ligand) have been reported. asianpubs.orgtandfonline.comtandfonline.com

Molar Conductance Measurements indicate whether the complexes are electrolytic or non-electrolytic in nature. nih.govajol.info

UV-Visible Spectroscopy provides information about the electronic transitions within the complex. The appearance of new absorption bands, often in the 355–370 nm range, can be attributed to charge-transfer transitions. tandfonline.com

Magnetic Susceptibility Measurements are used to determine the magnetic properties of the complexes, which helps in deducing their geometry. nih.gov

For instance, metal(II) coordination compounds of a cephalexin-sulphathiazole Schiff base were synthesized, resulting in mononuclear complexes with the general formula [ML(OAc)(H₂O)₂] for Mn(II), Co(II), Ni(II), and Zn(II), and a trinuclear complex for copper(II), [Cu₃L(OH)₅]. nih.govresearchgate.net In these cases, the Schiff base ligand (HL) was found to act as a monoanionic tridentate or tetradentate chelating agent. nih.gov

Table 2: Characterization of Selected Cephalexin-Based Metal Complexes This table is interactive. You can sort and filter the data.

| Ligand | Metal Ion | General Formula | Proposed Geometry | Reference |

|---|---|---|---|---|

| Cephalexin (Hcepha) | Cu(II) | [Cu(cepha)Cl]·nH₂O | Not specified | tandfonline.com |

| Cephalexin (Hcepha) | Zn(II) | [Zn(cepha)Cl]·nH₂O | Not specified | tandfonline.com |

| Cephalexin (Hcepha) | Hg(II) | [Hg(cepha)Cl]·nH₂O | Not specified | tandfonline.com |

| Cephalexin-Sulphathiazole Schiff Base (HL) | Mn(II) | [MnL(OAc)(H₂O)₂] | Mononuclear | nih.govresearchgate.net |

| Cephalexin-Sulphathiazole Schiff Base (HL) | Cu(II) | [Cu₃L(OH)₅] | Trinuclear | nih.govresearchgate.net |

| Cephalexin-Isatin Schiff Base | Fe(II) | MLL·2H₂O | Octahedral | researchgate.net |

| Cephalexin-Sugar Schiff Base (L) | Ni(II) | M(L)₂ | Not specified | asianpubs.org |

In Vitro Characterization of Novel Derivatives

The primary goal of synthesizing these novel cephalexin derivatives is to evaluate their biological activity, particularly their antibacterial efficacy. In vitro studies are conducted to compare the antimicrobial potency of the Schiff bases and their metal complexes against that of the parent cephalexin molecule. The paper disc diffusion method is a common technique used for this purpose, where the diameter of the zone of growth inhibition around a disc impregnated with the test compound is measured. asianpubs.orgajol.info

Research findings indicate that complexation with metal ions can have a varied and significant impact on the antibacterial spectrum and activity of cephalexin.

Enhanced Activity: In many cases, the metal complexes exhibit greater antibacterial activity than the free ligand or the parent antibiotic against certain bacterial strains. stmjournals.in For example, a copper(II) complex of cephalexin showed higher activity than cephalexin itself against the bacterial strains tested in one study. tandfonline.com A zinc(II)-cefalexin complex was reported to be approximately three times more active against S. aureus and ten times more active against E. coli than cephalexin sodium. ingentaconnect.com

Variable Activity: The effect of the metal ion is highly specific. In a study of [M(cepha)Cl]·nH₂O complexes, the mercury(II) complex showed the highest bactericidal activity and was the only compound in the series to show activity against Pseudomonas aeruginosa. tandfonline.com Conversely, the cobalt(II) and nickel(II) complexes showed no activity at all against the tested bacteria. tandfonline.com

Spectrum of Activity: Complexation can broaden the spectrum of activity. For instance, a zinc complex was found to be active against K. pneumoniae, whereas the parent cephalexin sodium had no effect. ingentaconnect.com

These results suggest that the metal ion plays a crucial role in the mechanism of action, possibly by facilitating the transport of the drug into the bacterial cell or by interacting with different cellular targets. researchgate.net The enhanced lipophilicity of the complexes is often cited as a reason for their increased ability to penetrate bacterial membranes.

Table 3: Comparative In Vitro Antibacterial Activity of Cephalexin and its Metal Complexes This table is interactive. You can sort and filter the data.

| Compound | Test Organism | Activity Compared to Cephalexin | Specific Finding | Reference |

|---|---|---|---|---|

| Copper(II)-Cephalexin Complex | Various Bacteria | Higher | Showed good activity as a bactericide. | tandfonline.com |

| Mercury(II)-Cephalexin Complex | P. aeruginosa | Higher | Only compound in the series active against this strain. | tandfonline.com |

| Cobalt(II)-Cephalexin Complex | Various Bacteria | Inactive | Showed no activity. | tandfonline.com |

| Nickel(II)-Cephalexin Complex | Various Bacteria | Inactive | Showed no activity. | tandfonline.com |

| Zinc(II)-Cephalexin Complex | S. aureus | Higher | ~3 times more active. | ingentaconnect.com |

| Zinc(II)-Cephalexin Complex | E. coli | Higher | ~10 times more active. | ingentaconnect.com |

| Zinc(II)-Cephalexin Complex | K. pneumoniae | Higher | Active while cephalexin sodium was not. | ingentaconnect.com |

Solid State Chemistry and Pharmaceutical Crystallography of Cephalexin Hydrochloride Anhydrous

Polymorphism and Amorphism Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism, a phenomenon with profound implications for the pharmaceutical industry. Amorphous forms, lacking long-range molecular order, represent another critical solid-state variant.

Cephalexin (B21000) can exist in various solid-state forms, including anhydrous, monohydrate, and dihydrate crystalline structures. google.com The anhydrous form is characteristically a small, fiber-like crystal that is fluffy, bulky, and hygroscopic. google.com In contrast, cephalexin monohydrate can be obtained as dense, large crystals. google.com The dihydrate form typically precipitates from aqueous solutions at room temperature and readily converts to the monohydrate upon drying. google.com It has been noted that amorphous cephalosporin (B10832234) derivatives are generally unstable, making the crystalline forms more suitable for pharmaceutical formulations. google.com

The crystal structure of cephalexin monohydrate has been determined to be in the monoclinic space group C2. researchgate.net It is characterized by alternating layers of hydrogen-bonded molecules and van der Waals interactions. researchgate.net The water molecules within the structure form clusters and play a significant role in the hydrogen-bonding network. researchgate.net Each cephalexin molecule exists as a zwitterion, with both ammonium (B1175870) and carboxylate groups. researchgate.net

| Crystalline Form | Key Characteristics |

| Anhydrous | Small, fiber-like crystals; fluffy and bulky; hygroscopic. google.com |

| Monohydrate | Dense, large crystals. google.com Crystallizes in the monoclinic space group C2. researchgate.net |

| Dihydrate | Precipitates from aqueous solutions at room temperature; converts to monohydrate on drying. google.com |

The various solid forms of cephalexin can interconvert under different environmental conditions. For instance, the dihydrate form can be converted to the monohydrate through drying. google.com Conversely, anhydrous cephalexin can be transformed into the monohydrate by spraying it with excess water and then drying it to a constant weight. google.com

The stability of different forms is also influenced by humidity. Crystalline cephalexin-hydrochloride-alkanol-solvate intermediates, for example, are relatively stable under anhydrous conditions. However, when exposed to an atmosphere with a relative humidity above approximately 10%, they become unstable and transform into the polymorphic monohydrate. google.com The rate of this transformation depends on factors such as the solvate's particle size and the specific relative humidity. google.com

Grinding, a common pharmaceutical processing step, can also induce phase transformations. While not explicitly detailed for cephalexin hydrochloride anhydrous in the provided context, grinding is a known method for inducing amorphization in crystalline materials.

The choice of solvent system is a critical factor in determining which crystalline form of cephalexin is produced. Recrystallization of cephalexin from organic solvents like acetonitrile (B52724), N,N-dimethylformamide, dimethylsulfoxide, methanol (B129727), and ethanol (B145695) typically yields an anhydrous or solvated product. google.com

The preparation of crystalline cephalexin hydrochloride monohydrate has been achieved through a novel synthesis involving an unusual lattice transformation. google.com Furthermore, the use of aqueous hydrochloric acid is preferred for preparing C1-C4 alkanol solvates of cephalexin hydrochloride. google.com The crystallization of these solvates can be promoted by cooling or by the addition of an anti-solvent. google.com

Co-crystallization and Salt Form Development

To enhance the physicochemical properties of active pharmaceutical ingredients (APIs), the formation of multicomponent solids like cocrystals and new salts is a widely explored strategy. researchgate.net

The rational design of multicomponent solid forms involves selecting appropriate coformers or counterions that can interact with the API through non-covalent bonds. researchgate.netnih.gov For cephalexin, several novel pharmaceutical salts have been synthesized using organic counterions such as 2,6-dihydroxybenzoic acid (DHBA), 5-chlorosalicylic acid (CSA), and 5-sulfosalicylic acid (SSA). nih.govresearchgate.net These were obtained as hydrated forms and exhibited improved solubility compared to the parent drug. researchgate.netrsc.org

A cocrystal hydrate (B1144303) of cephalexin with thymol (B1683141) has also been reported, which exists in two polymorphic forms. researchgate.net The formation of a salt versus a cocrystal can often be predicted by the difference in pKa values (ΔpKa) between the API and the coformer. A ΔpKa greater than 3 generally favors salt formation. rsc.org

| Multicomponent Form | Coformer/Counterion | Resulting Form | Reference |

| Salt | 2,6-dihydroxybenzoic acid (DHBA) | CPX·DHBA·H₂O | nih.govresearchgate.net |

| Salt | 5-chlorosalicylic acid (CSA) | 2CPX·2CSA·3H₂O | nih.govresearchgate.net |

| Salt | 5-sulfosalicylic acid (SSA) | CPX·SSA·4H₂O | nih.govresearchgate.net |

| Cocrystal | Thymol | CPX·THY·2.5H₂O | acs.org |

The stability and properties of these multicomponent solids are governed by the network of intermolecular interactions, particularly hydrogen bonds. nih.govresearchgate.net In the novel cephalexin salts, N–H⋯O and O–H⋯O hydrogen bonding interactions between the cephalexin cation, the acidic counterion, and water molecules are crucial for stabilizing the crystal packing. nih.govresearchgate.net

In the cocrystal of cephalexin with thymol, water molecules act as a bridge, forming hydrogen bonds between the cephalexin and thymol molecules. acs.org Specifically, the oxygen atom of a water molecule acts as a hydrogen bond acceptor from the hydroxyl group of thymol, and the hydrogen atoms of the water molecule, in turn, interact with the carboxylate groups of two different cephalexin molecules. acs.org The cephalexin molecules themselves interact with each other via NH₃⁺···OCOO⁻ hydrogen bonds. acs.org The strength of these intermolecular interactions can influence the physicochemical properties of the resulting solid form. nih.gov

Correlation between Solid Form and Chemical Stability Enhancement

The chemical stability of Cephalexin is a significant concern, particularly its susceptibility to degradation in acidic environments, where it can experience up to 20% degradation. rsc.org The stability is intrinsically linked to its solid form. The anhydrous form of a drug is generally more susceptible to hydration and can be hygroscopic. Indeed, anhydrous cephalexin is described as a hygroscopic material. google.com This hygroscopicity can lead to physical and chemical instability if not properly controlled during storage and formulation.

The formation of salts, such as the hydrochloride salt, is a common strategy to improve the stability and solubility of a drug. For Cephalexin, the protonation of the α-amino group renders the molecule more stable in acidic conditions. chemicalbook.com The creation of multicomponent solid forms, such as cocrystals and other salts, has been explored to enhance the chemical stability of Cephalexin. These studies have shown that forming robust ionic interactions and complex hydrogen bonding networks can significantly improve stability compared to the commercially available monohydrate form, sometimes by as much as twofold in aqueous acidic medium. rsc.org While these studies focus on other forms, they underscore the principle that locking the molecule in a stable crystal lattice is key to preventing degradation. The stability of the anhydrous hydrochloride salt, therefore, is dependent on its crystalline structure and its ability to resist moisture uptake.

Physicochemical Characterization of Solid Forms

A comprehensive suite of analytical techniques is employed to characterize the solid-state properties of this compound, ensuring its identity, purity, and consistency.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form of a compound produces a unique diffraction pattern, acting as a fingerprint. While specific PXRD data for this compound is not widely published, the patterns of related forms, such as the well-characterized cephalexin monohydrate, serve as a crucial reference for comparison. The ability to distinguish between the anhydrous form and various hydrated forms is critical for quality control.

For comparative purposes, the principal diffraction peaks for cephalexin monohydrate are presented below. The absence of peaks corresponding to hydrated forms would be a key indicator of the anhydrous nature of a sample.

| 2θ Angle (°) | Reference Form |

|---|---|

| 7.2 | Cephalexin Monohydrate researchgate.net |

| 16.5 | Cephalexin Monohydrate researchgate.net |

| 17.4 | Cephalexin Monohydrate researchgate.net |

| 22.2 | Cephalexin Monohydrate researchgate.net |

Fourier Transform Infrared (FT-IR) Spectroscopy for Solid-State Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule and probing intermolecular interactions, such as hydrogen bonding, in the solid state. The FT-IR spectrum of Cephalexin exhibits several characteristic absorption bands corresponding to its molecular structure. These peaks would be present in the spectrum of this compound, although shifts may occur due to salt formation and the specific crystalline arrangement.

Key vibrational bands for the Cephalexin molecule are useful for its identification.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3500 - 3200 | N-H and O-H stretching vibrations | core.ac.uk |

| ~2925 | Acidic hydroxyl group | researchgate.net |

| ~1754 | β-lactam carbonyl group (C=O) | researchgate.net |

| ~1688 | Secondary amide carbonyl group (C=O) | researchgate.net |

| ~1576 | N-H bending vibration | researchgate.net |

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a highly sensitive technique for characterizing the local molecular environment in crystalline and amorphous solids. It can distinguish between different polymorphic and hydrated forms that may be indistinguishable by other methods like FT-IR. researchgate.net For a compound like this compound, ¹³C ssNMR would provide a distinct spectrum based on the unique magnetic environments of the carbon atoms in its specific crystal lattice.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying the thermal behavior of pharmaceutical solids, including melting, decomposition, and desolvation.

For this compound, a DSC thermogram would be expected to show a distinct thermal profile, likely involving melting followed by decomposition. In contrast, the DSC curve for cephalexin monohydrate shows a characteristic broad endothermic event at lower temperatures corresponding to the loss of water (dehydration), followed by an exothermic peak at a higher temperature associated with decomposition. nih.govresearchgate.net The absence of the initial dehydration endotherm would be a key feature of the anhydrous form's DSC profile.

TGA measures the change in mass of a sample as a function of temperature. For the anhydrous form, significant mass loss would not be expected until the onset of thermal decomposition. For the monohydrate, TGA would quantify the loss of water, which corresponds to a specific percentage of the total mass, before further decomposition occurs at higher temperatures.

| Technique | Event | Approximate Temperature (°C) | Observed In | Reference |

|---|---|---|---|---|

| DSC | Broad Endotherm (Dehydration) | ~76.1 | Cephalexin Monohydrate | researchgate.net |

| DSC | Exothermic Peak (Decomposition) | ~190.72 | Cephalexin Monohydrate | nih.gov |

| DSC | Exothermic Transition (Decomposition) | ~189.9 | Cephalexin Monohydrate | researchgate.net |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology (shape and size) of solid particles. The crystal habit of an API can significantly impact its bulk properties, such as flowability and compaction, which are important for manufacturing solid dosage forms. Research described in patents indicates that anhydrous cephalexin has a distinct morphology, characterized as "small fiber-like crystals which are fluffy and bulky". google.com This contrasts with the needle-like shape often reported for cephalexin monohydrate. researchgate.net This morphological information from SEM is vital for understanding the material's handling properties.

Advanced Analytical Methodologies for Cephalexin Hydrochloride Anhydrous

Chromatographic Techniques

Chromatographic methods are paramount in the analysis of Cephalexin (B21000) hydrochloride anhydrous, offering high-resolution separation of the main compound from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative determination and purity assessment of Cephalexin. Reversed-phase HPLC (RP-HPLC) is the most common mode utilized for this purpose. Various studies have developed and validated RP-HPLC methods that are simple, precise, accurate, and robust for the analysis of Cephalexin in bulk drug and tablet dosage forms. jetir.org

These methods typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as sodium acetate (B1210297) or phosphate (B84403) buffer). jetir.orgresearchgate.net Detection is commonly performed using a UV detector at wavelengths ranging from 230 nm to 265 nm. asianpubs.orgasianpubs.orgnih.gov For instance, one method uses a mobile phase of methanol and 0.1M sodium acetate buffer (75:25 v/v) with detection at 240 nm, demonstrating linearity over a concentration range of 5-30 µg/ml. jetir.org Another established method utilizes a mobile phase of water, methanol, and acetonitrile (B52724) (60:20:20 v/v/v) at a pH of 4, with UV detection at 254 nm, showing a linear range of 1-75 mg/L. researchgate.net

The suitability of these HPLC methods for routine quality control is confirmed through validation according to International Council for Harmonisation (ICH) guidelines, ensuring their reliability for assay and purity profiling. jetir.org The United States Pharmacopeia (USP) also outlines an official HPLC method for the assay of Cephalexin, specifying a C18 column, a mobile phase containing sodium 1-pentanesulfonate, and UV detection at 254 nm. uspnf.comuspnf.com

Table 1: Exemplary HPLC Methods for Cephalexin Analysis

| Parameter | Method 1 jetir.org | Method 2 researchgate.net | Method 3 nih.gov |

| Column | Waters C18 (250mm x 4.6mm; 5µ id) | Phenomenex C18 (250 x 4.6 mm, 5µm) | 5 micron, C-18 reversed-phase |

| Mobile Phase | Methanol: 0.1M Sodium Acetate Buffer (75:25 v/v) | Water: Methanol: Acetonitrile (60:20:20 v/v/v), pH 4 | Acetonitrile:Methanol:Acetate Buffer pH 4.2 (10:10:80%) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.4 ml/min |

| Detection (UV) | 240 nm | 254 nm | 254 nm |

| Linear Range | 5-30 µg/ml | 1-75 mg/L | - |

| Recovery | - | 99.53% | 98 to 103% |

This table is for illustrative purposes and summarizes data from different research articles.

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, specific, and precise alternative for the analysis of Cephalexin. researchgate.net This technique is particularly useful as a stability-indicating method. researchgate.net A typical HPTLC method involves using pre-coated silica (B1680970) gel 60 F254 aluminum plates as the stationary phase. researchgate.net

For Cephalexin, a solvent system of Ethyl Acetate: Methanol: Ammonia (6:4:1, v/v/v) has been shown to produce compact spots with a retardation factor (Rf) value of 0.56. researchgate.net Densitometric analysis is performed in absorbance mode, commonly at 260 nm. researchgate.net This method has demonstrated good linearity in the range of 500-1500 ng/spot. researchgate.net HPTLC can effectively separate Cephalexin from its degradation products formed under hydrolytic and oxidative stress conditions. researchgate.net Another HPTLC method for the simultaneous determination of cephalexin and cefaclor (B193732) uses a methanol-ethyl acetate-acetone-water (5:2.5:2.5:1.5 v/v/v/v) solvent system with detection at 265 nm. nih.gov

Table 2: Validation Parameters for an HPTLC Method for Cephalexin researchgate.net

| Validation Parameter | Result |

| Linearity Range | 500 – 1500 ng/spot |

| Regression Equation | y = 3.611x + 146.79 |

| Correlation Coefficient (r²) | 0.9991 |

| LOD | 51.03 ng/spot |

| LOQ | 154.64 ng/spot |

| Accuracy (% Mean Recovery) | 98.71 % |

This table presents data from a specific HPTLC validation study.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity and Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of impurities and degradation products of Cephalexin. researchgate.netresearchgate.net Forced degradation studies, subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, are conducted to generate potential degradation products. researchgate.netbohrium.com

LC-MS/MS analysis allows for the separation of these products, followed by their mass spectrometric detection, which provides information about their molecular weights and fragmentation patterns. This data is crucial for proposing the structures of the unknown compounds. researchgate.net For instance, under various stress conditions, a total of six degradation products of Cephalexin were identified using LC-MS/MS. researchgate.netresearchgate.net The technique has also been used to identify polymeric impurities, such as dimers and trimers, which can form during synthesis or storage. magtechjournal.com These studies are vital for understanding the degradation pathways of Cephalexin and for developing stability-indicating analytical methods. researchgate.netresearchgate.net

Spectroscopic Techniques

Spectroscopic methods provide valuable information regarding the concentration, structure, and compatibility of Cephalexin hydrochloride anhydrous.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Assay and Dissolution Studies

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative assay of Cephalexin in bulk and pharmaceutical formulations. orientjchem.org The method is based on measuring the absorbance of a Cephalexin solution at its wavelength of maximum absorbance (λmax). In various solvents, the λmax of Cephalexin is typically observed around 260 nm. For example, in a phosphate buffer of pH 5.5, the λmax is 261 nm, while in distilled water, it is found at 262 nm. nih.govamazonaws.com Another source reports an absorption maximum at 259 nm. sielc.com

UV-Vis spectrophotometry is also extensively used in dissolution studies to monitor the release of Cephalexin from dosage forms over time. amazonaws.com By periodically withdrawing samples from the dissolution medium and measuring their absorbance, the amount of dissolved drug can be calculated. amazonaws.com The method's simplicity makes it suitable for routine quality control testing. orientjchem.org Linearity for quantitative analysis has been demonstrated over concentration ranges such as 1.0–120 μg/ml. nih.govresearchgate.net

Table 3: UV Spectrophotometric Parameters for Cephalexin Analysis

| Parameter | Method 1 nih.gov | Method 2 amazonaws.com | Method 3 nahrainuniv.edu.iq |

| Solvent | Phosphate buffer (pH 5.5) | Distilled Water | - |

| λmax | 261 nm | 262 nm | 262 nm |

| Linear Range | 1.0–120 μg/ml | 4-40 µg/ml | 1.5-100 ppm |

| Correlation Coefficient | 0.999 | - | 0.9993 |

This table compiles data from various UV spectrophotometric methods.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation and Excipient Compatibility

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used for the structural characterization of Cephalexin and for assessing its compatibility with pharmaceutical excipients.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides a unique fingerprint of the Cephalexin molecule by identifying its functional groups. researchgate.net The FTIR spectrum of Cephalexin shows characteristic absorption peaks, including those for the acidic hydroxyl group, the β-lactam carbonyl group, the secondary amide carbonyl group, and N-H bending vibrations. researchgate.net For example, distinct peaks can be observed around 2925 cm⁻¹, 1754 cm⁻¹, 1688 cm⁻¹, and 1576 cm⁻¹. researchgate.net FTIR is a key identification test as per the United States Pharmacopeia. uspnf.com It is also employed in drug-excipient compatibility studies. nih.gov By comparing the FTIR spectrum of a drug-excipient mixture with the spectra of the individual components, any significant changes in peak position or intensity can indicate a potential chemical interaction. nih.govsjf.edu

Raman Spectroscopy: Raman spectroscopy is another valuable technique for the qualitative and quantitative analysis of Cephalexin in solid dosage forms. researchgate.netnih.gov It is non-invasive and requires minimal sample preparation. researchgate.net Coupled with chemometric tools like Principal Component Analysis (PCA) for qualitative analysis and Partial Least Square Regression (PLSR) for quantitative analysis, Raman spectroscopy can effectively distinguish between different formulations and quantify the API concentration. researchgate.netnih.gov A PLSR model for Cephalexin has shown high prediction efficiency with a coefficient of determination (R²) of 0.98. researchgate.netnih.gov This demonstrates the potential of Raman spectroscopy as a rapid and reliable tool for quality control. researchgate.netnih.gov

Fluorometric and Atomic Absorption Spectrophotometry Methods

Fluorometric Methods:

Fluorometric analysis offers a rapid and sensitive approach for the determination of cephalexin. nih.gov One method involves the reaction of cephalexin with 0.1 N sodium hydroxide (B78521) at 100°C, which results in the formation of stable fluorescent products. nih.gov This technique has demonstrated high sensitivity, with the ability to detect concentrations as low as 0.01 µg/ml. nih.gov Another fluorometric assay utilizes formaldehyde (B43269) to catalyze the formation of fluorescent derivatives of cephalexin. nih.gov The structural similarities in the side chains of certain cephalosporins, including cephalexin, lead to the formation of similar fluorescent derivatives with identical excitation and emission spectra. nih.gov

Atomic Absorption Spectrophotometry (AAS):

Atomic absorption spectrophotometry provides a selective means for quantifying cephalexin. ncl.edu.tw This is often achieved through the formation of ion-pair complexes. One such method involves reacting cephalexin with ammonium (B1175870) reineckate (B100417) to form a precipitate. ncl.edu.twjfda-online.com The resulting complex can be quantified in two ways:

Spectrophotometrically: The precipitate is dissolved in acetone, and the absorbance of the resulting solution is measured at a specific wavelength, such as 525 nm. ncl.edu.twjfda-online.com

By AAS: The chromium content of the ion-pair complex is determined. This can be done either directly by analyzing the precipitate or indirectly by measuring the residual unreacted chromium in the filtrate at a wavelength like 358.6 nm. ncl.edu.twjfda-online.com

A study utilizing this principle demonstrated that Beer's law was observed for cephalexin in the concentration range of 5-70 μg mL-1 using the AAS method. ncl.edu.twjfda-online.com Another indirect AAS method involves the formation of a chelate complex between cephalexin and a metal ion, such as Fe(III). The unreacted metal ion concentration is then measured by flame atomic absorption spectrophotometry (FAAS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of cephalexin. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the molecular structure. researchgate.net

¹H NMR Spectroscopy:

¹H NMR spectroscopy is instrumental in identifying and quantifying cephalexin, even in the presence of structurally similar compounds. For instance, it can be used to determine the amount of cephalexin in cephradine (B1668399) by integrating the signal from the five aromatic protons of the cephalexin molecule relative to a signal from cephradine. nih.gov The chemical shifts in the ¹H-NMR spectrum of cephalexin, often recorded in a solvent like DMSO-d6, provide a unique fingerprint of the molecule. researchgate.net Predicted ¹H NMR spectra are also available in databases and can serve as a reference.

¹³C NMR Spectroscopy:

While ¹H NMR is more sensitive, ¹³C NMR spectra are often simpler with less signal overlap, making them valuable for structural confirmation. researchgate.net The complete assignment of both ¹H and ¹³C NMR signals is crucial for unambiguous characterization. nih.gov This is often achieved through a combination of 1D and 2D NMR experiments, such as gHSQC and gHMBC, which help to establish correlations between protons and carbons in the molecule. nih.gov Detailed analysis of these spectra allows for the unequivocal assignment of all carbon and hydrogen signals, confirming the structure of cephalexin. nih.gov

Interactive Data Table: Predicted ¹H NMR Spectral Data for Cephalexin

| Chemical Shift (ppm) | Multiplicity |

| 7.35 | m |

| 5.58 | d |

| 5.52 | d |

| 5.01 | s |

| 3.51 | q |

| 3.45 | q |

| 2.05 | s |

Note: This is a simplified representation of predicted data and may not include all peaks or coupling constants. 'm' denotes a multiplet, 'd' a doublet, 'q' a quartet, and 's' a singlet. Data is based on predicted spectra and may vary based on experimental conditions.

Electrochemical Methods

Electrochemical methods offer sensitive and selective approaches for the analysis of this compound. These techniques are based on the electrochemical properties of the molecule and can be used for quantitative determination in various samples.

Potentiometry for Ion-Selective Electrode Development

Potentiometric sensors, particularly ion-selective electrodes (ISEs), have been developed for the determination of cephalexin. ijsetr.comabechem.comsysrevpharm.org These electrodes are typically based on the formation of an ion-pair complex between cephalexin and a suitable counter-ion, which is then incorporated into a polymeric membrane, often made of polyvinyl chloride (PVC). ijsetr.comsysrevpharm.org

The performance of these electrodes is characterized by several parameters, including their linear range, slope of the potential response (ideally Nernstian), limit of detection, and operational pH range. ijsetr.comsysrevpharm.org For example, a cephalexin-selective PVC membrane electrode using cephalexin-phosphomolybdic acid as the ion-exchanger exhibited a linear response over a concentration range of 3.0×10⁻¹ to 6.0×10⁻⁵ M with a near-Nernstian slope of 29.8 mV/decade. ijsetr.com Another study reported the development of liquid membrane sensors based on the ion pair of cephalexin hydrochloride with phosphotungstic acid, showing a Nernstian slope of 29.10 mV/decade and a linear concentration range of 1.0×10⁻⁵ to 1.0×10⁻² M. sysrevpharm.orgresearchgate.net The incorporation of nanoparticles, such as cerium oxide, into the electrode composition has also been explored to enhance sensor performance, achieving a wide linear range and a low limit of detection. abechem.com

Interactive Data Table: Performance Characteristics of a Cephalexin-Selective Electrode

| Parameter | Value | Reference |

| Linear Range | 3.0×10⁻¹ – 6.0×10⁻⁵ M | ijsetr.com |

| Slope | 29.8 mV/decade | ijsetr.com |

| Limit of Detection | 3.192 × 10⁻⁵ M | ijsetr.com |

| Optimum pH Range | 2 – 4 | ijsetr.com |

| Lifetime | 30 days | ijsetr.com |

Voltammetric Techniques for Electrochemical Behavior

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used to study the electrochemical oxidation of cephalexin. rsc.orgnih.govacs.org These techniques provide insights into the reaction kinetics and can be used for highly sensitive quantitative analysis. rsc.orgnih.gov

The electrochemical behavior of cephalexin is typically characterized by an irreversible oxidation peak at a specific potential. acs.orgnih.gov The peak current is directly proportional to the concentration of cephalexin, which forms the basis for its quantification. rsc.orgnih.gov The modification of working electrodes, such as glassy carbon electrodes (GCE) or carbon paste electrodes (CPE), with various materials like conducting polymers or zeolites has been shown to enhance the sensitivity and selectivity of the determination. rsc.orgacs.orgresearchgate.net For instance, a poly(dipicrylamine)-modified GCE demonstrated a more than 6-fold current enhancement for cephalexin oxidation compared to a bare GCE. acs.orgnih.gov

The effect of experimental parameters such as pH and scan rate on the voltammetric response is also studied to optimize the analytical method and to understand the mechanism of the electrode reaction. nih.govnih.gov The oxidation of cephalexin is often found to be a diffusion-controlled process, and the peak potential can be pH-dependent, indicating the involvement of protons in the reaction. nih.gov

Interactive Data Table: Voltammetric Determination of Cephalexin

| Technique | Electrode | Linear Range | Limit of Detection | Reference |

| Differential Pulse Voltammetry | Pencil Graphite Electrode | 0.50 mM - 4.00 mM | 0.117 mM | dergipark.org.tr |

| Square Wave Voltammetry | Poly(dipicrylamine)-modified GCE | 5 × 10⁻⁸ - 3.0 × 10⁻⁴ M | 2.5 nM | nih.gov |

Particle Characterization

The physical properties of this compound, particularly its particle size distribution, are critical parameters that can influence its behavior in formulations.

Particle Size Distribution Analysis

The particle size distribution of cephalexin powder is an important characteristic that is often evaluated during formulation development. nih.gov Various methods can be employed for particle size analysis, with the choice of technique often depending on the particle size range of interest. contractlaboratory.comresearchgate.net

Sieve Analysis: This is a traditional and straightforward method for determining the particle size distribution of coarser powders. contractlaboratory.com In one study, sieve analysis of cephalexin revealed that 78% of the drug particles were smaller than 150 micrometers (μm). nih.gov

Laser Diffraction: This is a widely used modern technique that can rapidly and accurately measure a broad range of particle sizes. contractlaboratory.com It works by measuring the pattern of light scattered by the particles as a laser beam passes through a dispersed sample.

Dynamic Light Scattering (DLS): This method is particularly suitable for analyzing nanoparticles and smaller particles in a liquid suspension. contractlaboratory.com It determines particle size by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Understanding the particle size distribution is essential as it can impact various properties of the final product.

Interactive Data Table: Example of Particle Size Distribution of Cephalexin by Sieve Analysis

| Sieve No. | Particle Size Retained | Percentage (%) |

| > 20 | > 850 µm | 0 |

| 20 - 40 | 425 - 850 µm | 5 |

| 40 - 60 | 250 - 425 µm | 10 |

| 60 - 100 | 150 - 250 µm | 7 |

| < 100 | < 150 µm | 78 |

Note: This table is illustrative and based on findings from a specific study. nih.gov The actual particle size distribution can vary depending on the manufacturing process and source of the material.

Surface Area Determination

The specific surface area (SSA) is a critical physicochemical parameter for any active pharmaceutical ingredient (API), including this compound. It is defined as the total surface area of a solid material per unit of mass. This property significantly influences various aspects of a drug's formulation, manufacturing, and even its biopharmaceutical performance, including dissolution rate and bioavailability. For a powdered substance like this compound, a larger surface area can lead to faster dissolution in a solvent. Therefore, accurate determination of the surface area is essential for quality control and for ensuring consistency between different batches of the drug substance.

The most widely used and recognized technique for determining the specific surface area of powders is the Brunauer-Emmett-Teller (BET) method. laballiance.com.myparticletechlabs.com This method is based on the physical adsorption of a gas onto the surface of the solid material at cryogenic temperatures, typically using nitrogen gas at its boiling point (77 K). laballiance.com.mymalvernpanalytical.com

The fundamental principle of the BET theory is an extension of the Langmuir theory of monolayer molecular adsorption to multilayer adsorption. iitk.ac.in The process involves the following key steps:

Sample Preparation (Degassing): Before the analysis, the powder sample of this compound is pre-treated by heating it under a vacuum or a continuous flow of an inert gas. This crucial step removes any adsorbed contaminants, such as water vapor and other atmospheric gases, from the surface of the powder, ensuring that the entire surface is available for the analysis.

Gas Adsorption: The degassed sample is then cooled to a cryogenic temperature, and the analysis gas (typically nitrogen) is introduced into the sample tube in controlled, incremental doses.

Data Collection: At each incremental gas pressure, the amount of gas adsorbed by the powder sample is measured. This process is continued until the saturation pressure is reached, generating a gas adsorption isotherm, which is a plot of the volume of gas adsorbed versus the relative pressure.

BET Equation Application: The collected data points from the isotherm are then fitted to the BET equation to calculate the volume of gas required to form a single layer (a monolayer) over the entire surface of the this compound powder.

From the monolayer capacity, and knowing the cross-sectional area of a single adsorbate gas molecule, the total surface area of the sample can be calculated. The specific surface area is then reported in units of square meters per gram (m²/g).

Alternative gases, such as krypton, may be used for materials with very low surface areas, as they allow for more sensitive measurements. malvernpanalytical.com

Detailed Research Findings

While direct research findings detailing the specific surface area of "this compound" are not extensively available in the public domain, the pharmaceutical industry routinely performs such characterizations. The specific surface area of an API like cephalexin can vary depending on the manufacturing process, such as crystallization and milling (micronization).

For instance, different manufacturing processes or particle size reduction techniques can lead to significant variations in the specific surface area. The table below illustrates hypothetical data to demonstrate how research findings for the surface area determination of this compound might be presented.

| Batch ID | Manufacturing Process | Specific Surface Area (m²/g) |

| CEX-HCL-A01 | Standard Crystallization | 2.5 |

| CEX-HCL-A02 | Micronization | 8.7 |

| CEX-HCL-B01 | Spray Drying | 5.3 |

| CEX-HCL-B02 | Standard Crystallization | 2.8 |

This table is illustrative and does not represent actual experimental data for this compound.

Such data is critical for pharmaceutical development. For example, a higher specific surface area, as seen in the hypothetical micronized batch, would be expected to have a faster dissolution rate. This is because a larger surface is exposed to the dissolution medium. nih.gov Therefore, controlling and monitoring the specific surface area is a key aspect of ensuring product quality and performance.

Pharmaceutical Formulation Science and Drug Delivery System Design in Vitro Focus

Preformulation Studies and Excipient Compatibility

Preformulation studies are the foundational phase in the development of a dosage form. For Cephalexin (B21000), this involves a thorough characterization of its physical and chemical properties and an assessment of its compatibility with the inactive ingredients, or excipients, that will be part of the final tablet.

Physicochemical Compatibility of Cephalexin Hydrochloride Anhydrous with Common Pharmaceutical Excipients

Ensuring that Cephalexin does not interact with excipients is crucial for the stability and efficacy of the final product. Compatibility is typically assessed by mixing the drug with various excipients in different ratios and storing them under accelerated stability conditions (e.g., elevated temperature and humidity). Visual inspection for physical changes like color alteration, clumping, or liquefaction provides the first indication of incompatibility.

While specific data for "this compound" is not extensively detailed in the public literature, studies on Cephalexin provide a strong basis for excipient selection. Common excipients evaluated for compatibility include diluents, binders, lubricants, and polymers. Research has shown Cephalexin to be compatible with a wide range of standard excipients used in tablet manufacturing. nih.govresearchgate.net

Thermal and Spectroscopic Assessment of Drug-Excipient Interactions

To detect interactions that are not visible to the naked eye, more sensitive analytical techniques are employed.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. A sharp endothermic peak corresponding to the melting point of pure Cephalexin is a key identifier. ijper.org When Cephalexin is mixed with an excipient, the absence of this peak or a significant shift in its position can indicate a potential interaction. In one study, the DSC thermogram of an optimized formulation showed endothermic peaks at 70.7°C and 180.2°C, confirming the state of the drug within the polymer matrix. ijper.org

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups within a molecule. ijper.org The FTIR spectrum of pure Cephalexin shows characteristic peaks corresponding to its molecular structure. By comparing the spectrum of the pure drug with the spectrum of a drug-excipient mixture, researchers can identify any chemical interactions. researchgate.net The disappearance of characteristic drug peaks or the appearance of new peaks in the mixture's spectrum would suggest a chemical incompatibility. Studies have confirmed the absence of such interactions between Cephalexin and polymers like Hydroxypropyl Methylcellulose (B11928114) (HPMC) and Ethyl Cellulose (B213188), as the principal peaks of the drug were retained in the physical mixture. nih.govresearchgate.net

Controlled and Modified Release System Development

Cephalexin has a relatively short biological half-life, which often necessitates frequent administration to maintain therapeutic drug concentrations in the body. nih.govnih.gov To overcome this, controlled and modified release systems are designed to release the drug over an extended period, improving patient compliance and therapeutic efficacy. nih.gov

Design and Fabrication of Matrix Tablets (e.g., Hydrophilic, Hydrophobic Polymer Systems)

Matrix tablets are a common and effective method for achieving controlled drug release. In this system, the drug is uniformly dispersed within a polymer matrix that controls the rate of drug diffusion and/or erosion.

Hydrophilic Matrix Systems: These systems typically use water-soluble, swellable polymers like Hydroxypropyl Methylcellulose (HPMC). researchgate.net When the tablet comes into contact with gastrointestinal fluids, the HPMC hydrates and swells to form a gel-like barrier on the tablet surface. researchgate.net The drug is then released through a combination of diffusion through this gel layer and erosion of the matrix itself. mdpi.com Different viscosity grades of HPMC (e.g., HPMC K4M, K15M, K100M) are used to modulate the release rate; higher viscosity grades generally lead to slower drug release. nih.govjopcr.com

Hydrophobic Matrix Systems: In contrast, hydrophobic or water-insoluble polymers like Ethyl Cellulose can be used to create an inert matrix. jopcr.comscielo.br In these systems, drug release is primarily governed by diffusion through a network of pores and channels that form as the soluble drug dissolves and leaches out of the matrix. These systems are less dependent on the pH of the surrounding medium.

Often, a combination of hydrophilic and hydrophobic polymers is used to achieve a desired release profile. For instance, combining HPMC with Ethyl Cellulose can provide a more robust and predictable control over the drug release rate. researchgate.netjopcr.comscielo.br Studies have successfully developed 12-hour controlled-release tablets by blending HPMC and Ethyl Cellulose in very low proportions (around 7% of the total tablet weight). scielo.brdoaj.org

Table 1: Example Formulations of Cephalexin Matrix Tablets

| Formulation ID | Polymer System | Polymer Ratio (Drug:Polymer1:Polymer2) | Key Finding | Reference |

|---|---|---|---|---|

| P8 | HPMC K4M & HPMC 15cps | Not specified, but used 10% HPMC K4M & 15% HPMC 15cps | Prolonged drug release for 6 hours, showing similarity to a marketed product. | nih.gov |

| F-4 | HPMC K4M & Ethyl Cellulose | 100:20:5 | Achieved 100.34% drug release over 12 hours. | researchgate.netscielo.brdoaj.org |

| K4 | HPMC K100M & Ethyl Cellulose | Not specified, but used 5.8% HPMC K100M & 1.0% Ethyl Cellulose | Showed release profile nearest to a marketed CR formulation. | jopcr.comresearchgate.net |

Gastro-Retentive Drug Delivery System Approaches (e.g., Floating Systems)

For drugs like Cephalexin, which are primarily absorbed in the upper gastrointestinal tract, a gastro-retentive drug delivery system (GRDDS) can be highly beneficial. nih.gov These systems are designed to remain in the stomach for an extended period, allowing the drug to be released slowly at its primary absorption site.

One of the most common approaches is the development of floating tablets. ijper.orgnih.govjddtonline.info These tablets are formulated with low-density polymers (like HPMC) and gas-generating agents such as sodium bicarbonate and citric acid. nih.govresearchgate.net Upon contact with the acidic environment of the stomach, a chemical reaction occurs, producing carbon dioxide gas. This gas gets entrapped within the swollen polymer matrix, reducing the tablet's density and causing it to float on the gastric contents. jddtonline.info Key parameters for these systems are the floating lag time (the time it takes for the tablet to float) and the total floating duration. Successful formulations exhibit a short lag time and a long floating duration, often exceeding 12 hours. nih.govjddtonline.info

Polymer Selection and Concentration Optimization for Release Modulation

The choice of polymer and its concentration are the most critical factors influencing the drug release profile from a matrix tablet. nih.gov

Polymer Type: The chemical nature of the polymer (hydrophilic vs. hydrophobic) and its viscosity grade are primary determinants of the release mechanism. Studies show that HPMC K15M, a higher viscosity grade, has a more significant rate-controlling effect in the later hours of dissolution compared to the lower viscosity HPMC 15cps. nih.gov Blends of polymers, such as HPMC with Carbopol or Eudragit, have also been shown to be effective in sustaining Cephalexin release. jopcr.comresearchgate.net

Polymer Concentration: Generally, increasing the concentration of the release-retarding polymer leads to a decrease in the drug release rate. nih.gov This is because a higher polymer concentration results in a more viscous and tortuous gel layer, which presents a greater barrier to drug diffusion. Factorial design studies are often employed to systematically investigate the effect of polymer concentrations on drug release, allowing for the optimization of the formulation. nih.govjyoungpharm.org For example, a 3² factorial design can be used to study the effects of two different HPMC grades at three different concentration levels, identifying the optimal combination to achieve the desired 6-hour or 12-hour release profile. nih.govjyoungpharm.org Research has demonstrated that even small changes in polymer concentration can significantly impact the release kinetics. scielo.brdoaj.org

Table 2: Effect of HPMC Viscosity and Concentration on Cephalexin Release

| Formulation Variable | Observation | Mechanism | Reference |

|---|---|---|---|

| Increased HPMC Viscosity (e.g., K4M to K100M) | Slower drug release rate. | Formation of a stronger, more viscous gel layer that impedes drug diffusion. | nih.govjopcr.com |

| Increased HPMC Concentration | Slower and more prolonged drug release. | Increased gel layer thickness and reduced matrix porosity, leading to a longer diffusion path. | nih.govmdpi.com |

| Combination of HPMC and Ethyl Cellulose | Provides robust, diffusion-controlled release. | Ethyl cellulose forms an insoluble skeleton, while HPMC hydrates to control water ingress and drug diffusion. | researchgate.netscielo.br |

| Combination of HPMC and Xanthan Gum | Effective for floating systems with controlled release. | Both polymers swell to form a buoyant, rate-controlling matrix. | jddtonline.inforesearchgate.net |

Fabrication of Films and Other Novel Delivery Platforms (e.g., Subgingival Films)

The development of novel drug delivery systems for cephalexin, including its anhydrous hydrochloride salt, aims to enhance its therapeutic efficacy, improve patient compliance, and target specific sites of action. Among these, polymeric films, particularly for localized delivery such as subgingival films for periodontal infections, have garnered significant attention.

Subgingival films containing cephalexin have been designed using natural biodegradable polymers like sodium alginate. In one such study, films were prepared by a solvent casting method. The formulation process involved the creation of a polymeric solution into which the drug was incorporated. This mixture was then cast onto a substrate and dried to form a thin, flexible film. A key step in this process was the treatment with a cross-linking agent, such as calcium chloride (CaCl2) solution, to form a calcium alginate matrix, which helps in controlling the drug release. The thickness and weight of these films are critical parameters, with studies reporting thicknesses ranging from 146±5 to 312±15 µm and weights between 14.21±0.18 and 20.42 ±0.49 mg. researchgate.net The drug content in these films has been observed to be in the range of 53.14% to 56.81%, with some drug loss attributed to the cross-linking step. researchgate.net

Beyond films, other novel platforms for cephalexin delivery have been explored. These include:

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media. mdpi.com A study on cephalexin SNEDDS utilized Lauroglycol 90, Poloxamer 188, and Transcutol-HP, prepared by an aqueous titration method. mdpi.com

Nanoparticle-based Systems: Cephalexin has been incorporated into various nanoparticle formulations to improve its delivery. royalsocietypublishing.orgtandfonline.com This includes polymer-stabilized metal nanoparticles and thermosensitive, bioadhesive nanohydrogels. royalsocietypublishing.orgtandfonline.com

Microspheres: Sustained-release microspheres of cephalexin have been formulated using biodegradable polymers like poly(L-lactic acid) through a phase separation technique. nih.gov

Self-Setting Bioactive Glass Bone Cement: In this innovative approach, Eudragit-coated cephalexin is incorporated into a self-setting bioactive cement composed of CaO-SiO2-P2O5 glass. nih.gov This system is designed for localized and sustained drug release in bone-related applications. nih.gov

These diverse platforms demonstrate the ongoing efforts to optimize the delivery of cephalexin for various therapeutic needs, moving beyond conventional dosage forms.

In Vitro Release and Dissolution Testing

In vitro release and dissolution testing are fundamental in the development and quality control of this compound formulations. These tests provide crucial information about the rate and extent of drug release from the dosage form, which is a critical determinant of its in vivo performance.

The United States Pharmacopeia (USP) specifies standardized apparatus and methodologies for the dissolution testing of cephalexin products.

USP Apparatus 1 (Basket Method): This is the most commonly cited apparatus for cephalexin capsules and tablets. For cephalexin tablets prepared from either cephalexin or cephalexin hydrochloride, the USP recommends using Apparatus 1 with a 40-mesh cloth for cephalexin and a 10-mesh cloth for cephalexin hydrochloride. pharmacopeia.cn The rotational speed is typically set at 100 rpm for cephalexin and 150 rpm for the hydrochloride salt. pharmacopeia.cn The dissolution of immediate-release tablets is usually assessed over 30 to 45 minutes. pharmacopeia.cn For extended-release formulations, the testing period is prolonged, often up to 6 or 12 hours. nih.govscielo.br

USP Apparatus 2 (Paddle Method): While less common for cephalexin in the USP monographs, the paddle apparatus is also utilized in research, particularly for comparative studies of different formulations. For instance, in the evaluation of extemporaneous cephalexin suspensions, a USP Apparatus 2 was used at a rotational speed of 25 ± 1 rpm. dissolutiontech.com

The choice of apparatus and its operational parameters are critical for obtaining reliable and reproducible dissolution data that can accurately reflect the formulation's in vitro performance.

The selection and validation of an appropriate dissolution medium are crucial for ensuring that the test can discriminate between formulations with different release characteristics.

For this compound, various dissolution media have been employed, often in a sequential manner to mimic the pH changes in the gastrointestinal tract for extended-release products. Common media include:

Water: The USP specifies water as the dissolution medium for immediate-release cephalexin tablets and capsules. pharmacopeia.cnpharmacopeia.cn

Degradation Pathways and Stability Profiling of Cephalexin Hydrochloride Anhydrous

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation. researchgate.net These studies for cephalexin (B21000) have been conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net

Under acidic conditions, cephalexin undergoes hydrolysis, leading to the cleavage of the β-lactam ring. nih.govnih.gov Studies have shown that cephalexin is relatively stable in acidic environments compared to other cephalosporins like cephalothin (B1668815) and cephaloridine. nih.gov The hydrolysis rate is dependent on the pH and temperature, with significant degradation occurring in strongly acidic media (e.g., 10-25% sulfuric acid) at elevated temperatures (around 100°C). nih.gov This process can lead to the formation of low molecular weight degradation products due to the cleavage of the β-lactam ring and modifications to the side chains. nih.gov The half-life of cephalexin at pH 1.0 and 35°C is approximately 25 hours. nih.gov The degradation in acidic medium (pH 1.2) can be up to 20%. rsc.org

A primary degradation pathway involves the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. nih.gov The formation of degradation products under acidic hydrolysis has been investigated, with some studies identifying various by-products. researchgate.netresearchgate.net

Table 1: Degradation of Cephalexin under Acidic Conditions

| Condition | Observation | Reference |

|---|---|---|

| 1 M HCl | Susceptible to degradation | bohrium.comresearchgate.net |

| Strongly acidic medium (10-25% H₂SO₄) at ~100°C | Rapid and complete hydrolysis (10-15 min) | nih.gov |

| pH 1.0 at 35°C | Half-life of ~25 hours | nih.gov |

Cephalexin is highly susceptible to degradation under alkaline conditions. researchgate.netresearchgate.netresearchgate.net The degradation in alkaline media is generally more rapid and extensive compared to acidic conditions. researchgate.net The primary mechanism in alkaline solution is the hydroxide (B78521) ion-catalyzed cleavage of the β-lactam ring. nih.govnih.gov

Another significant degradation pathway, particularly near neutral and in weakly alkaline solutions, is the intramolecular nucleophilic attack of the α-amino group on the side chain at the β-lactam carbonyl. nih.govnih.gov This intramolecular aminolysis leads to the formation of diketopiperazine-type compounds. nih.gov The degradation kinetics in alkaline aqueous media have been studied, and the process follows pseudo-first-order kinetics. nih.govosti.gov

Table 2: Degradation of Cephalexin under Alkaline Conditions

| Condition | Observation | Reference |

|---|---|---|

| 0.04 M NaOH | Susceptible to degradation | bohrium.com |

| 0.1 M NaOH | Severe degradation | nih.gov |

| Near pH 8 | Intramolecular aminolysis forming diketopiperazine-type compounds | nih.gov |

Cephalexin demonstrates susceptibility to oxidative degradation. researchgate.netresearchgate.net Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) results in the formation of various degradation products. bohrium.comresearchgate.netresearchgate.net The degradation is significant, and several by-products have been identified for the first time under oxidative stress. researchgate.netresearchgate.net

Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) have been shown to effectively degrade cephalexin. dntb.gov.uanih.gov The reaction between cephalexin and •OH can proceed via either addition of the hydroxyl radical or hydrogen abstraction. researchgate.net Theoretical studies suggest that the addition of •OH is thermodynamically favored over hydrogen abstraction. nih.govresearchgate.net The Fenton process (Fe²⁺/H₂O₂) and UV/persulfate systems are also effective in degrading cephalexin. nih.gov

Table 3: Degradation of Cephalexin under Oxidative Conditions

| Condition | Observation | Reference |

|---|---|---|

| 0.3% H₂O₂ | Susceptible to degradation | bohrium.com |

| 3% v/v H₂O₂ | Significant degradation | nih.gov |

| H₂O₂ and simulated sunlight | Effective in removal | nih.gov |

The stability of cephalexin under photolytic stress has shown varied results in different studies. Some studies report that cephalexin is relatively stable under UV light exposure, while others indicate significant degradation. bohrium.comresearchgate.netresearchgate.net Exposure to UV-C (254 nm) and UV-A (365 nm) irradiation can lead to the degradation of cephalexin. nih.goviwaponline.com

Direct photo-oxidation occurs when the cephalexin molecule absorbs photons, leading to electronic excitation and subsequent bond cleavage. iwaponline.com Photolysis with UV light can result in the formation of oxidized species that retain the dihydrothiazine ring adjacent to the β-lactam ring. The photocatalytic degradation of cephalexin using catalysts like TiO₂ and ZnO nanowires under UV or simulated sunlight has also been investigated, showing effective degradation through the generation of free radicals. ui.ac.idresearchgate.net

Table 4: Degradation of Cephalexin under Photolytic Conditions

| Condition | Observation | Reference |

|---|---|---|

| UV light (300–800 nm) | Generally stable | bohrium.com |

| UV-C (254 nm) | Degradation occurs | iwaponline.com |

| UV-A (365 nm) | Degradation occurs | nih.gov |

Cephalexin exhibits susceptibility to thermal degradation, although the extent of degradation is dependent on the temperature and duration of exposure. researchgate.netnih.gov Some studies indicate that cephalexin is generally stable at temperatures up to 60°C. bohrium.comresearchgate.net However, other research suggests that decomposition can begin at temperatures as low as 80°C, especially with prolonged heating. researchgate.net

Differential scanning calorimetry (DSC) studies have shown that cephalexin monohydrate starts to decompose around 98°C. researchgate.net Thermoanalytical studies indicate a clear decomposition step in the range of 180–200°C. akjournals.com The degradation process in this range is likely a single-step thermooxidative degradation. akjournals.com The activation energy for the thermal degradation of cephalexin at pH 5.5 has been calculated to be 26.2 Kcal/mole. nih.gov

Table 5: Degradation of Cephalexin under Thermal Conditions

| Condition | Observation | Reference |

|---|---|---|

| Up to 60°C | Generally stable | bohrium.comresearchgate.net |

| 80°C for 90 min | Possible degradation | researchgate.net |

| Around 98°C | Decomposition begins | researchgate.net |

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways and ensuring the safety of the drug product. Various analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS/MS), have been employed to identify and propose structures for the degradation products of cephalexin. researchgate.netresearchgate.net

Under different stress conditions, a number of degradation products have been identified. For instance, six degradation products were identified in one study under various stress conditions. researchgate.net Some of the identified degradation products include:

7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine: Identified during biodegradation. royalsocietypublishing.org

Piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone: Formed in neutral and weakly alkaline solutions. nih.gov

Cephalosporinic acid and deaminated species: Produced during thermodegradation.

The European Pharmacopoeia lists impurities A to F for cephalexin. researchgate.net The characterization of these degradation products helps in establishing the degradation pathways and developing stability-indicating analytical methods. researchgate.netresearchgate.net

Table 6: Identified Degradation Products of Cephalexin

| Degradation Product | Condition of Formation | Reference |

|---|---|---|

| 7-amino-3-cephem-4-carboxylic acid | Biodegradation | royalsocietypublishing.org |

| 2-hydroxy-3-phenyl pyrazine | Biodegradation, High temperature | royalsocietypublishing.org |

| Piperazine-2,5-diones | Neutral and weak alkaline solutions | nih.gov |

| 3-hydroxy-4-methyl-2(5H)-thiophenone | Neutral and weak alkaline solutions | nih.gov |

| Cephalosporinic acid | Thermodegradation |

Spectroscopic and Chromatographic Elucidation of By-products

The identification and characterization of degradation products of cephalexin are crucial for understanding its stability and potential impact. Various analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), are employed for this purpose.

Forced degradation studies under stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, heat, and photolysis are conducted to generate potential by-products. researchgate.netresearchgate.net A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed to separate cephalexin from its degradation products. researchgate.netresearchgate.net The use of a C8 or C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) in a gradient mode is a common approach. researchgate.netresearchgate.net

LC-MS/MS is a powerful tool for the structural elucidation of these by-products. researchgate.net In one study, six degradation products were generated under various stress conditions and their structures were proposed using LC-MS/MS. researchgate.net Some of the identified by-products had mass-to-charge ratios (m/z) of 140, 130, and 348. researchgate.net The combination of LC with Nuclear Magnetic Resonance (NMR) spectroscopy can provide even more definitive structural information, although the instability of some degradation products can be a challenge. researchgate.netconicet.gov.ar

Under thermal stress, degradation can lead to the rupture of the bioactive β-lactam ring, potentially forming inactive species. unifesp.br In contrast, photolytic degradation may result in oxidized products where the dihydrothiazine ring adjacent to the β-lactam ring is conserved. unifesp.br

A study using a heated glassy carbon electrode for rapid hydrolysis of cephalexin identified electro-active degradation products, which could then be quantified using square wave voltammetry. researchgate.net Another investigation using UV-C irradiation identified a metabolite with a mass of 150 m/z. iwaponline.com

It's important to note that different analytical conditions and stress factors can lead to the formation of a wide array of by-products. For instance, photocatalytic degradation has been reported to produce a large number of different by-products compared to stress testing under ICH guidelines. researchgate.net

Proposed Degradation Mechanisms and Reaction Pathways

The degradation of cephalexin can proceed through several mechanisms, largely dependent on the environmental conditions. Key reaction pathways include hydrolysis, oxidation, and photolysis.

A primary degradation pathway involves the opening of the β-lactam ring. ui.ac.idresearchgate.net This is a common mechanism for β-lactam antibiotics and can be initiated by various factors, including hydrolysis and oxidation. ui.ac.idresearchgate.net

Hydrolysis: In aqueous solutions, the degradation kinetics of cephalexin are significantly influenced by pH. nih.gov Both solvolytic and hydroxide ion catalysis play a role in its degradation. nih.gov A kinetic study described the degradation of cephalexin in an alkaline aqueous medium via hydrolysis with sodium hydroxide. osti.gov Under thermal stress in aqueous solutions, thermodegradation can induce the rupture of the β-lactam moiety. unifesp.br

Oxidation: Advanced Oxidation Processes (AOPs) are effective in degrading cephalexin. The hydroxyl radical (•OH), a highly reactive species generated in many AOPs, attacks the cephalexin molecule non-selectively. researchgate.netresearchgate.net The degradation can be initiated by the opening of the β-lactam ring, followed by subsequent reactions. ui.ac.idresearchgate.net In photo-Fenton processes, proposed degradation pathways include β-lactam ring-opening, sulfoxide (B87167) formation, demethylation, N-dealkylation, decarbonylation, hydroxylation, and deamination. researchgate.net